molecular formula C23H18N2O4 B4642015 2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No. B4642015
M. Wt: 386.4 g/mol
InChI Key: FRJHQUKNILZASV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with structures similar to "2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide" involves several steps, including the reaction of different acetamides and benzyl derivatives. For instance, studies on similar acetamides and arylureas derived from amino-5-alkoxyphenyl-1,3,4-oxadiazoles indicate a complex synthetic route that could be adapted for the synthesis of the target compound (Mazzone et al., 1987). Moreover, the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton reveals the possibility of incorporating the benzoxazin moiety into complex molecules (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

The molecular structure of compounds related to the target can be elucidated through various spectroscopic methods. For instance, the crystal structure of certain acetamides has been studied, showing linear and bent conformations due to different amide group angles, which may also apply to the target compound's molecular structure analysis (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds involve interactions with other chemicals, leading to products with potential biological activities. For example, the synthesis and biological evaluation of various acetamide derivatives indicate the potential for generating compounds with antimicrobial and anti-inflammatory properties, which may relate to the chemical reactivity of the target compound (Thomas et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, can be inferred from similar compounds. For instance, the crystal structure analysis of N-benzyl-2-(methoxyamino)acetamides provides insight into the planar hydrophilic and hydrophobic areas, which are crucial for understanding the solubility and crystallinity of related compounds (Camerman et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, stability under different conditions, and potential for forming derivatives, are essential for understanding the compound's versatility and applications. The study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, for example, sheds light on the synthesis and structure, offering a glimpse into the chemical modification potential of similar compounds (Nikonov et al., 2016).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-20-12-5-2-7-15(20)14-21(26)24-17-9-6-8-16(13-17)22-25-19-11-4-3-10-18(19)23(27)29-22/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHQUKNILZASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Reactant of Route 5
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2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
Reactant of Route 6
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2-(2-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.